N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide
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Overview
Description
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide” is a compound that contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The compounds are usually synthesized in high yields and their structures are corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is typically confirmed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), mass spectrometry (MS), and elemental analysis .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles . The reaction conditions can vary, but often involve the use of a catalyst and a suitable solvent .
Physical And Chemical Properties Analysis
Benzothiazole derivatives exhibit a range of physical and chemical properties. For instance, they can show luminescent properties and have been used in the development of white light-emitting devices . The exact properties can depend on the specific substitutions on the benzothiazole ring .
Scientific Research Applications
- NBTCS has been investigated for its potential as an antitubercular agent. Recent synthetic developments have led to benzothiazole-based anti-TB compounds, including derivatives of NBTCS . These molecules were tested in vitro and in vivo, demonstrating inhibitory activity against Mycobacterium tuberculosis .
- NBTCS and related benzothiazole derivatives have shown antimicrobial activity. Their inhibitory effects against various microorganisms make them promising candidates for combating infections .
- Some 2,4-disubstituted thiazoles, including NBTCS , exhibit multitargeted bioactivity. For instance, compound 4 with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring demonstrated potent inhibitory activity against microorganisms .
- Benzothiazole derivatives, including NBTCS , have been used as fluorescent probes for analyte detection and imaging agents. Their unique properties make them suitable for various applications, such as bacterial detection and tumor imaging .
- Researchers have synthesized benzothiazole-based compounds for developing carbohydrate-derived materials. These materials find applications in diverse fields, including drug delivery and biomaterials .
Antitubercular Activity
Antimicrobial Properties
Multitargeted Bioactivity
Fluorescent Probes and Imaging Agents
Carbohydrate-Derived Materials
Protein-Ligand Interaction Studies
Mechanism of Action
Target of Action
The primary targets of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide tuberculosis . The target of these compounds is often DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell walls .
Mode of Action
The exact mode of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the bacteria . More research is needed to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
The biochemical pathways affected by N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide tuberculosis . This interference disrupts the integrity of the bacterial cell wall, leading to the death of the bacteria .
Pharmacokinetics
The pharmacokinetics of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide The admet calculation of similar benzothiazole derivatives showed a favourable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide Benzothiazole derivatives have been found to exhibit bactericidal activity against staphylococcus aureus . They can eliminate the bacterial strain after 24-hour exposure .
Future Directions
Benzothiazole derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research will likely continue to explore new synthetic strategies, investigate their mechanisms of action, and develop new derivatives with enhanced biological activities .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c1-29-22-15-17-9-3-2-8-16(17)14-19(22)24(28)26-20-11-5-4-10-18(20)25-27-21-12-6-7-13-23(21)30-25/h2-15H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPBBUZUCZREMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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